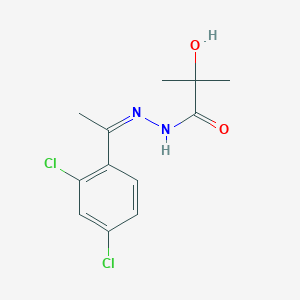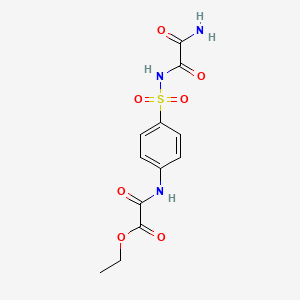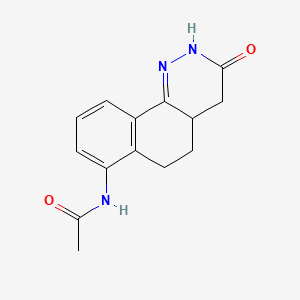
Aspirin potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspirin potassium, also known as potassium acetylsalicylate, is a derivative of acetylsalicylic acid (commonly known as aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation. This compound combines the properties of aspirin with the added benefits of potassium, which can help in maintaining electrolyte balance in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aspirin potassium typically involves the reaction of acetylsalicylic acid with potassium hydroxide. The reaction can be represented as follows:
C9H8O4+KOH→C9H7KO4+H2O
Starting Materials: Acetylsalicylic acid and potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature. The mixture is stirred until the acetylsalicylic acid is completely dissolved and reacts with potassium hydroxide to form potassium acetylsalicylate and water.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Bulk Mixing: Large quantities of acetylsalicylic acid and potassium hydroxide are mixed in industrial reactors.
Controlled Reaction: The reaction conditions are carefully controlled to ensure complete conversion of the reactants to the desired product.
Purification and Drying: The product is purified through filtration and drying processes to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Aspirin potassium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form salicylic acid and potassium acetate.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids can be used to hydrolyze this compound.
Esterification: Alcohols and acid catalysts (such as sulfuric acid) are used for esterification reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Salicylic acid and potassium acetate.
Esterification: Various esters of salicylic acid.
Oxidation: Oxidized derivatives of salicylic acid.
Applications De Recherche Scientifique
Aspirin potassium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: It is used in research related to pain management, cardiovascular diseases, and anti-inflammatory treatments.
Industry: this compound is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
Aspirin potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever.
Molecular Targets and Pathways
Cyclooxygenase (COX) Enzymes: this compound irreversibly inhibits COX-1 and COX-2 enzymes.
Prostaglandin Pathway: The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain.
Comparaison Avec Des Composés Similaires
Aspirin potassium can be compared with other similar compounds such as:
Aspirin (Acetylsalicylic Acid): While both compounds have similar anti-inflammatory and analgesic properties, this compound has the added benefit of providing potassium, which can help in maintaining electrolyte balance.
Sodium Salicylate: Similar to this compound, sodium salicylate is a salt of salicylic acid. it does not have the acetyl group that is present in this compound, which makes it less effective as an anti-inflammatory agent.
Ibuprofen: Another NSAID, ibuprofen, has similar pain-relieving and anti-inflammatory properties but works through reversible inhibition of COX enzymes, unlike the irreversible inhibition by this compound.
Propriétés
Numéro CAS |
25817-25-8 |
|---|---|
Formule moléculaire |
C9H7KO4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
potassium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
JTHVJAYASQZXKB-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)








